molecular formula C32H33ClN4O3 B122189 [4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]-(1'-methylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)methanone;hydrochloride CAS No. 180084-26-8

[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]-(1'-methylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)methanone;hydrochloride

Cat. No.: B122189
CAS No.: 180084-26-8
M. Wt: 557.1 g/mol
InChI Key: GKGKBZYMDILCOF-UHFFFAOYSA-N
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Description

[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]-(1'-methylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)methanone;hydrochloride is a selective antagonist of the 5-HT1B receptor, which is a subtype of the serotonin receptor. This compound is known for its anxiolytic effects and has been widely used in scientific research to study the role of 5-HT1B receptors in various physiological and pathological processes .

Scientific Research Applications

[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]-(1'-methylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)methanone;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

SB 224289 hydrochloride is a selective antagonist for the 5-HT1B receptor . The 5-HT1B receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin (5-Hydroxytryptamine, 5-HT). It is known to play a significant role in the serotonin system and is thought to be involved in the regulation of various biological and neurological processes .

Mode of Action

SB 224289 hydrochloride interacts with its target, the 5-HT1B receptor, by blocking the receptor’s activity . This means it prevents serotonin from binding to the receptor, thereby inhibiting the receptor’s function . It displays over 60-fold selectivity over other serotonin receptors such as 5-HT1D, 5-HT1A, 5-HT1E, 5-HT1F, 5-HT2A, and 5-HT2C receptors in radioligand binding and functional assays .

Biochemical Pathways

By blocking the 5-HT1B receptors, SB 224289 hydrochloride can disrupt the normal functioning of these pathways, potentially leading to various downstream effects .

Pharmacokinetics

It is known to be centrally active following oral administration, suggesting that it can cross the blood-brain barrier and exert its effects within the central nervous system .

Result of Action

The blockade of 5-HT1B receptors by SB 224289 hydrochloride can lead to various molecular and cellular effects. For instance, it has been reported to have an anxiolytic effect, reducing anxiety-like behaviors . Additionally, it has been shown to significantly increase the release of [3H]-5HT in guinea pig brain cortex slices .

Safety and Hazards

When handling SB 224289 hydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]-(1'-methylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)methanone;hydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed in the available literature .

Industrial Production Methods

Industrial production methods for this compound are also not publicly available. Typically, such compounds are produced in specialized facilities under strict regulatory guidelines to ensure purity and consistency .

Chemical Reactions Analysis

Types of Reactions

[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]-(1'-methylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)methanone;hydrochloride primarily undergoes substitution reactions due to the presence of various functional groups in its structure. It does not readily undergo oxidation or reduction under normal conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include organic solvents like dimethyl sulfoxide (DMSO) and various acids and bases for pH adjustments .

Major Products

The major products formed from reactions involving this compound are typically derivatives with modified functional groups, which are used to study the structure-activity relationship of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Perphenazine-d 8 dihydrochloride
  • BL-1020 mesylate
  • Spinacetin
  • Zotepine
  • Emedastine difumarate
  • Cipralisant (enantiomer)
  • Doxepin-d 3 hydrochloride
  • A-317920
  • Alcaftadine (Standard)
  • ST-1006
  • Chlorphenoxamine
  • Mizolastine (Standard)
  • Clemastine-d 5 fumarate
  • H3 receptor-MO-1
  • Azelastine hydrochloride (Standard)
  • Izuforant
  • ABT-239
  • Fexofenadine
  • Bepotastine besilate (Standard)
  • Roxatidine (Standard)
  • Ketotifen fumarate
  • S 38093
  • Roxatidine
  • Histamine phosphate
  • Ciproxifan maleate
  • LML134
  • H4R antagonist 3
  • Olopatadine-d 3 hydrochloride .

Uniqueness

[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]-(1'-methylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)methanone;hydrochloride is unique due to its high selectivity for the 5-HT1B receptor over other serotonin receptor subtypes. This selectivity makes it a valuable tool in research for understanding the specific roles of 5-HT1B receptors without interference from other receptor subtypes .

Properties

IUPAC Name

[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]-(1'-methylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32N4O3.ClH/c1-20-16-25(30-33-21(2)39-34-30)8-9-26(20)22-4-6-23(7-5-22)31(37)36-13-10-24-17-29-27(18-28(24)36)32(19-38-29)11-14-35(3)15-12-32;/h4-9,16-18H,10-15,19H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGKBZYMDILCOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NOC(=N2)C)C3=CC=C(C=C3)C(=O)N4CCC5=CC6=C(C=C54)C7(CCN(CC7)C)CO6.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9042627
Record name SB 224289 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

557.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180084-26-8
Record name SB 224289 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180084268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SB 224289 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SB 224289 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RTX59ZSB74
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]-(1'-methylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)methanone;hydrochloride
Reactant of Route 2
Reactant of Route 2
[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]-(1'-methylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)methanone;hydrochloride
Reactant of Route 3
Reactant of Route 3
[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]-(1'-methylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)methanone;hydrochloride
Reactant of Route 4
Reactant of Route 4
[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]-(1'-methylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)methanone;hydrochloride
Reactant of Route 5
Reactant of Route 5
[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]-(1'-methylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)methanone;hydrochloride
Reactant of Route 6
[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]-(1'-methylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)methanone;hydrochloride

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